1,5,6,7-Tetrahydro-4H-indol-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJZXHXXNEULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299633 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-86-4 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13754-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5,6,7 Tetrahydro 4h Indol 4 One and Its Analogues
Classical and Contemporary Approaches to Tetrahydroindolone Synthesis
Traditional and modern synthetic strategies provide a range of methods for accessing the tetrahydroindolone core. These approaches often rely on well-established named reactions, adapted for the specific requirements of this heterocyclic system.
Nenitzescu and Scortzbanu Condensation Reactions
The pioneering synthesis of the 1,5,6,7-tetrahydro-4H-indol-4-one framework was first described in 1928 by Nenitzescu and Scortzbanu. nih.gov This method involves a [2+3] condensation reaction between a 1,3-cyclohexanedione (B196179) and an α-aminocarbonyl compound. nih.gov A significant challenge in this synthesis is the inherent instability of many α-aminoaldehydes and α-aminoketones, which are prone to self-condensation. To circumvent this, in situ generation of the α-aminocarbonyl building block is often employed. For instance, the reduction of oximes with zinc, a method reminiscent of the classical Knorr pyrrole (B145914) synthesis, can be used to introduce the necessary amine functionality. nih.gov
The Nenitzescu indole (B1671886) synthesis, more broadly, is a reaction that typically forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org While the direct application to this compound is a specific adaptation, the underlying principle of forming the indole ring through condensation is a shared feature. The reaction mechanism involves a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and subsequent elimination. wikipedia.org
Fischer Indole Synthesis in Tetrahydroindolone Preparation
The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.org This acid-catalyzed reaction produces the indole heterocycle from a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org
While widely applicable, the Fischer indole synthesis has limitations when applied to the preparation of this compound. Direct attempts to use the unsubstituted tetrahydroindolone in the Fischer synthesis have resulted in poor yields and difficulties in purification. nih.gov However, the use of a protecting group, such as a benzenesulfonyl group on the nitrogen atom of the tetrahydroindolone, has been shown to facilitate the reaction, yielding the corresponding pyrrolo[3,2-a]carbazole in moderate yields. nih.gov Steric hindrance can also play a significant role; for example, the presence of two methyl groups at the 6-position of the tetrahydroindolone can prevent the reaction from occurring. nih.gov Furthermore, the Fischer indole synthesis is sensitive to reaction conditions such as temperature, acid strength, and reaction time, which can impact the yield and purity of the product. scienceinfo.com Certain functional groups can also interfere with the reaction, leading to undesired side products. scienceinfo.com
Utility of 3-Amino-2-cyclohexen-1-one (B1266254) as a Precursor
3-Amino-2-cyclohexen-1-one is a valuable and versatile starting material for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones. nih.gov This precursor can be synthesized through the cyclization of 5-oxohexanenitrile (B84432) in the presence of a basic catalyst. google.com Its utility lies in its reactive enamine functionality, which can readily participate in cyclization reactions to form the pyrrole ring of the tetrahydroindolone system.
One notable application involves the reaction of 3-amino-2-cyclohexen-1-one with α-haloketones. This reaction provides a direct route to the tetrahydroindolone core. Additionally, this precursor is employed in various multicomponent reactions, highlighting its versatility in constructing complex heterocyclic frameworks.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines
A key multicomponent strategy for the synthesis of tetrahydroindolones involves the condensation of a cyclohexane-1,3-dione, an α-halogenoketone, and a primary amine. nih.gov Cyclohexane-1,3-diones are versatile precursors due to their highly active methylene (B1212753) group and dicarbonyl functionality. researchgate.net This three-component reaction provides a direct and efficient route to the tetrahydroindolone scaffold. The reaction likely proceeds through the initial formation of an enamine from the cyclohexane-1,3-dione and the primary amine, which then undergoes a nucleophilic attack on the α-halogenoketone, followed by cyclization and dehydration to form the final product.
| Starting Materials | Product | Key Features |
| Cyclohexane-1,3-dione, α-Halogenoketone, Primary Amine | This compound derivative | Efficient one-pot synthesis |
Three-Component Reactions Involving Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds
Another powerful multicomponent approach involves the reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. researchgate.net Cyclic enaminoketones, which can be derived from cyclohexane-1,3-diones, serve as key building blocks. researchgate.net In a typical reaction, the three components are condensed in a one-pot fashion to generate highly functionalized tetrahydroindol-4-one derivatives. researchgate.net For instance, the reaction of a cyclic enaminone, an arylglyoxal hydrate, and a β-dicarbonyl compound can yield tetrahydroindol-4-ones with a substituent derived from the β-dicarbonyl compound at the 3-position. researchgate.net This method offers a high degree of flexibility, allowing for the introduction of various substituents onto the tetrahydroindolone core.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Cyclic Enaminoketone | Arylglyoxal | Methylene Active Compound (e.g., 1,3-Dicarbonyl) | Functionalized this compound |
Condensation of Cyclic Enaminoketones and Arylglyoxals with Nucleophilic Reagents
A facile and efficient one-pot procedure has been developed for synthesizing functionalized dihydro-1H-indol-4(5H)-ones through a catalyst-free, three-component reaction. researchgate.net This method involves the reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones under mild conditions, achieving excellent yields. researchgate.net A key feature of this synthesis is its adherence to the group-assistant-purification (GAP) chemistry process, which eliminates the need for traditional purification techniques like chromatography and recrystallization. researchgate.net
Table 1: Summary of Three-Component Condensation Reaction
| Component 1 | Component 2 | Component 3 | Conditions | Key Feature |
| 1,3-Dicarbonyl Compounds | Phenylglyoxal | Enaminones | Mild, Catalyst-Free | Group-Assistant-Purification (GAP) |
Passerini Three-Component Reactions for Indolone-N-Amino Acid Derivatives
The Passerini three-component reaction offers a green and novel route to synthesize indolone-N-amino acid derivatives. researchgate.net This reaction, first described by Mario Passerini in 1921, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. researchgate.netwikipedia.org In a specific application, 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid reacts with various alkyl or aryl isocyanides and aldehydes. researchgate.net This process is conducted under eco-friendly aqueous conditions at a mild temperature of 35°C, yielding a library of 21 different indolone-N-amino acid derivatives in high yields ranging from 42% to 99%. researchgate.net The reaction is notable for its efficiency and for providing a straightforward method to access these complex molecules for further bioactivity screening. researchgate.net
Table 2: Passerini Reaction for Indolone-N-Amino Acid Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Yields |
| 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | Alkyl or Aryl Isocyanides | Aldehydes | Water | 35°C | 42-99% |
Wang-OSO₃H-Mediated Three-Component Reactions
A greener approach for the synthesis of 4-oxo-4,5,6,7-tetrahydroindole derivatives has been achieved through a Wang-OSO₃H-mediated three-component reaction. researchgate.net This methodology involves the reaction of dimedone, phenacyl bromide, and a primary amine in water. researchgate.net This operationally simple and direct method allows for the preparation of a variety of indole derivatives in acceptable yields. researchgate.net
Table 3: Wang-OSO₃H-Mediated Three-Component Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent |
| Dimedone | Phenacyl Bromide | Primary Amine | Wang-OSO₃H | Water |
Green Chemistry Approaches in Tetrahydroindolone Synthesis
In line with the principles of sustainable chemistry, several environmentally benign methods for the synthesis of tetrahydroindolones have been developed.
Ultrasound-Promoted Solvent-Free Conditions
Ultrasound irradiation has been successfully employed to promote an efficient and environmentally friendly synthesis of tetrahydro-1H-indol-4(5H)-one derivatives under solvent-free conditions. researchgate.netresearchgate.net This green protocol offers significant advantages over conventional methods, including good to excellent yields, considerably shorter reaction times, and an easy work-up procedure. researchgate.net The use of ultrasonic waves provides the energy for the reaction, avoiding the need for bulk heating and often hazardous organic solvents. nih.govnih.gov This technique aligns with green chemistry principles by reducing energy consumption and waste generation. nih.gov
Heterogeneous Brønsted Base Catalysis
To further enhance the green credentials of the synthesis, a heterogeneous Brønsted base catalyst, silica (B1680970) sodium carbonate (SSC), is utilized in the ultrasound-promoted reaction. researchgate.net The use of a solid-supported catalyst like SSC is advantageous as it can be easily recovered from the reaction mixture and potentially reused, which reduces waste and cost. researchgate.net This approach successfully bypasses the need for hazardous transition metal catalysts that are often employed in similar organic transformations. researchgate.net
Table 4: Comparison of Green Synthesis vs. Conventional Methods
| Feature | Ultrasound/SSC Method | Conventional Methods |
| Solvent | Solvent-Free | Often uses organic solvents |
| Catalyst | Heterogeneous, Recyclable (SSC) | Often uses hazardous transition metals |
| Reaction Time | Shorter | Longer |
| Yields | Good to Excellent | Variable |
| Work-up | Easy | Often complex |
| Environmental Impact | Low | Higher |
Synthesis of Sugar-Derived Tetrahydroindolones
Integrating carbohydrate moieties into heterocyclic structures is a strategy to create novel compounds with potential biological activities. nih.gov The synthesis of 1,5,6,7-tetrahydroindol-4-ones from amino-sugars demonstrates this approach. rsc.org
The process begins with the reaction of an amino-sugar, such as 2-amino-2-deoxy-D-glucose, with cyclohexane-1,3-diones. rsc.org This initial reaction forms 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses. rsc.org These intermediates are then subjected to cyclization, which yields the target 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org
Interestingly, the cyclization reactions can also produce other related structures, including unsubstituted 1,5,6,7-tetrahydroindol-4-ones and 2-(β-D-erythrofuranosyl)-1,5,6,7-tetrahydroindol-4-ones. rsc.org A similar strategy using 1-amino-1-deoxy-D-fructose leads to the formation of 1,5,6,7-tetrahydro-3-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org This methodology provides a pathway to chiral, polyhydroxylated tetrahydroindolones derived directly from the chiral pool of natural sugars. rsc.org
Table 5: Synthesis of Sugar-Derived Tetrahydroindolones
| Starting Material | Reagent | Intermediate | Final Product |
| 2-amino-2-deoxy-D-glucose | Cyclohexane-1,3-diones | 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses | 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones |
| 1-amino-1-deoxy-D-fructose | Cyclohexane-1,3-diones | Enamines | 1,5,6,7-tetrahydro-3-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones |
Reactions of Amino-Sugars with Cyclohexane-1,3-diones
A notable synthetic route involves the reaction of amino-sugars with cyclohexane-1,3-diones. Research has demonstrated that reacting 2-amino-2-deoxy-D-glucose with various cyclohexane-1,3-diones initially yields 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses. rsc.org Subsequent cyclization of these intermediates leads to the formation of 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org
The cyclization process is not always exclusively selective for a single product. Alongside the primary tetrahydroxybutyl-substituted indol-4-ones, other products can be formed, including different 1,5,6,7-tetrahydroindol-4-ones and 2-(β-D-erythrofuranosyl)-1,5,6,7-tetrahydroindol-4-ones. rsc.org A similar reaction pathway has been explored using 1-amino-1-deoxy-D-fructose, which, after forming enamine intermediates, cyclizes to yield 1,5,6,7-tetrahydro-3-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org Further chemical manipulation of these sugar-derived tetrahydroindolones, such as periodate (B1199274) oxidation, can be used to generate formyl-1,5,6,7-tetrahydroindol-4-ones. rsc.org
Table 1: Products from Reactions of Amino-Sugars and Cyclohexane-1,3-diones rsc.org
| Starting Amino-Sugar | Key Intermediate | Primary Product | Other Products |
|---|---|---|---|
| 2-amino-2-deoxy-D-glucose | 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses | 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones | 1,5,6,7-tetrahydroindol-4-ones, 2-(β-D-erythrofuranosyl)-1,5,6,7-tetrahydroindol-4-ones |
Organometallic Catalysis in Tetrahydroindolone Synthesis
The functionalization of C-H bonds using transition metal catalysts represents a powerful and efficient strategy for constructing complex molecular architectures from simpler precursors. nih.govnih.gov This approach has been successfully applied to the synthesis of tetrahydroindolone derivatives and related heterocyclic systems.
Palladium-Catalyzed Intramolecular C-H Bond Functionalization
Palladium catalysis is a key method for intramolecular C-H bond functionalization, enabling the synthesis of various carbocycles and heterocycles. nih.gov This strategy often involves an initial C-H bond activation event, followed by steps like olefin insertion and β-hydride elimination. nih.gov In the context of indole chemistry, this compound serves as a reactant for preparing condensed pyrroloindoles through a palladium-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles. sigmaaldrich.com
The development of specific palladium(II) catalytic systems has enabled oxidative annulations of indoles that have pendant olefin tethers, leading to the formation of annulated products. nih.gov While direct intramolecular functionalization of the tetrahydroindolone core itself is a subject of ongoing research, the broader applicability of palladium-catalyzed C-H activation on related amine and indole scaffolds highlights its potential. nih.gov For instance, this methodology has been used to synthesize novel derivatives of bioactive molecules by leveraging the directing ability of an amine group to functionalize C-H bonds on alicyclic scaffolds. nih.gov A general route to tetrahydroisoquinolines from 2-phenylethylamine derivatives proceeds via a palladium-catalyzed C-H activation process, demonstrating the power of this method in constructing fused heterocyclic systems.
Table 2: Applications of Palladium-Catalyzed C-H Functionalization
| Starting Material Type | Catalyst System (Example) | Product Type | Mechanistic Steps (General) |
|---|---|---|---|
| Indoles with olefin tethers | Palladium(II) system | Annulated indoles | C-H bond functionalization, olefin insertion, β-hydride elimination nih.gov |
| (Halobenzyl)pyrroles (from Tetrahydroindolone) | Palladium catalyst | Condensed pyrroloindoles | Intramolecular C-H bond functionalization sigmaaldrich.com |
| Alicyclic amines | Palladium(II) with specialized ligands | C-H arylated alicyclic amines | Amine-directed C-H activation nih.gov |
Rhodium-Catalyzed Asymmetric C-H Insertion Reactions
Rhodium catalysis offers powerful tools for asymmetric synthesis, particularly through C-H insertion reactions involving rhodium carbenoids. sigmaaldrich.comnih.gov These reactions are highly valuable for creating chiral molecules with high enantioselectivity. This compound is a documented reactant for the enantioselective preparation of arylalkenyl indoles. sigmaaldrich.com This transformation proceeds via an asymmetric C-H insertion of a rhodium carbenoid, followed by a Cope rearrangement-elimination sequence. sigmaaldrich.com
The field of rhodium-catalyzed asymmetric synthesis is broad, with applications in the creation of various nitrogen-containing heterocycles. nih.govrsc.org For example, rhodium-catalyzed conjugate additions have been exploited in the asymmetric synthesis of tetrahydroquinolines. nih.govrsc.org Furthermore, cooperative catalysis, combining a rhodium complex with a chiral acid, has been shown to achieve asymmetric N-H insertion reactions to produce chiral amino acids. nih.gov While not directly a C-H insertion, this demonstrates the versatility of rhodium in asymmetric bond formation. The development of photoresponsive octahedral rhodium catalyst systems for C-H amidation reactions further expands the scope of these transformations, postulating transition metal nitrinoid species as key intermediates. youtube.com
Table 3: Examples of Rhodium-Catalyzed Asymmetric Reactions
| Reaction Type | Reactant Example | Catalyst System (General) | Product Example |
|---|---|---|---|
| Asymmetric C-H Insertion | This compound | Rhodium carbenoid | Enantioselective arylalkenyl indoles sigmaaldrich.com |
| Asymmetric Conjugate Addition | 2-Aminophenyl boronic acid derivatives | Chiral Rhodium catalyst | Asymmetric tetrahydroquinolines nih.govrsc.org |
| Asymmetric N-H Insertion | Amines and diazo compounds | Rhodium and Chiral Spiro Phosphoric Acids | Chiral amino acids nih.gov |
Chemical Transformations and Reactivity of 1,5,6,7 Tetrahydro 4h Indol 4 One
Functionalization of the Tetrahydroindolone Ring System
The tetrahydroindolone core allows for a variety of chemical modifications at several key positions, enhancing its synthetic utility.
The nitrogen atom of the pyrrole (B145914) ring is a common site for functionalization. N-alkylation can be achieved with reagents like acrylonitrile (B1666552) and ethyl acrylate. nih.gov For instance, reaction with acrylonitrile leads to the formation of 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile. sigmaaldrich.com Palladium-catalyzed intramolecular C-H arylation can be performed on N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone to yield condensed pyrroloindole structures. nih.govsigmaaldrich.com Furthermore, directing groups such as pyrimidines can be installed on the nitrogen to control the regioselectivity of subsequent C-H activation reactions. mdpi.com
Table 1: Examples of N-Functionalization Reactions
| Reagent | Product |
| Acrylonitrile | 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile sigmaaldrich.com |
| Ethyl acrylate | methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate sigmaaldrich.com |
| (Halobenzyl)pyrroles | Condensed pyrroloindoles sigmaaldrich.com |
This table showcases reagents used for N-functionalization and the resulting products.
The ketone at the 4-position is a key reactive center. It can be converted to a thioketone, which can then be alkylated to form 4-alkylsulfanylindoles. nih.gov The carbonyl group can also undergo regioselective α-formylation using reagents like ethyl formate (B1220265) in the presence of a base. mdpi.com This formylated intermediate can then be converted to enaminoketones. mdpi.com Additionally, the ketone can react with nucleophiles, such as lithiated 1-methoxyindole, in the synthesis of complex bi-indole structures. nih.gov
The pyrrole ring is susceptible to electrophilic aromatic substitution, typically at the C-2 position. nih.gov However, functionalization can also be directed to other positions. For example, C-H activation strategies using a directing group on the nitrogen can lead to benzannulation at the C2-position. nih.govmdpi.com The methylene (B1212753) group at the 5-position can be acylated with reagents like dimethyl carbonate or ethyl acetate. nih.gov Furthermore, α-formylation of the ketone at the 4-position creates a reactive site for further modifications. mdpi.com
Specific Reaction Pathways
The diverse reactivity of 1,5,6,7-tetrahydro-4H-indol-4-one allows it to participate in a range of specific and synthetically useful reaction pathways.
The enamine character of the pyrrole ring system makes it nucleophilic and susceptible to alkylation at the alpha-carbon. masterorganicchemistry.com This reactivity is analogous to the alkylation of enamines formed from secondary amines and ketones. masterorganicchemistry.com While direct enamine-type alkylation of the core itself is a fundamental reaction, the aza-Wittig reaction provides a pathway for the synthesis of the tetrahydroindolone ring system from α-azidoacetals, which generate the necessary α-aminocarbonyl intermediate in situ. mdpi.com This highlights the importance of related reaction types in both the synthesis and functionalization of this heterocyclic scaffold.
Oxidative reactions are crucial for the further transformation of the tetrahydroindolone ring. Treatment with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to aromatization or the introduction of new functional groups. nih.gov A specific and important oxidative transformation is alpha-iodination. The use of iodinating agents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) results in the formation of the α-iodo derivative as the primary product. chemicalbook.com Dess-Martin periodinane can also be used for oxidation, for instance, to convert 4,5,6,7-tetrahydroindoles into 5,6-dihydro-1H-indol-2(4H)ones. researchgate.net
Table 2: Oxidative Transformations
| Reagent | Transformation |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Aromatization/Functionalization nih.gov |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Alpha-Iodination chemicalbook.com |
| Dess-Martin periodinane | Oxidation to 5,6-dihydro-1H-indol-2(4H)one researchgate.net |
This table summarizes key oxidizing agents and their effects on the tetrahydroindolone system.
Cycloaddition Reactions (e.g., [4+2] and [3+2]-Cyclizations)
Cycloaddition reactions are powerful tools for constructing ring systems. In the context of this compound, these reactions are primarily used to build additional rings onto the existing framework, leading to polyheterocyclic systems. nih.govkarazin.ua
[4+2]-Cycloadditions: These Diels-Alder type reactions are particularly useful for creating six-membered rings fused to the tetrahydroindole core. nih.govmdpi.com A common strategy involves first functionalizing the ketone at the α-position. For instance, reaction of 1,5,6,7-tetrahydro-4H-indol-4-ones with ethyl formate in the presence of a base like sodium methoxide (B1231860) or potassium tert-butoxide leads to α-formylation of the ketone. nih.govmdpi.com The resulting β-dicarbonyl compound can be converted into an enaminoketone by reacting it with a secondary amine. These enaminoketones then serve as the diene component in [4+2]-cycloaddition reactions to construct fused pyridinone rings. nih.gov
| Reactant | Reagents | Intermediate | Product | Yield (%) | Ref |
| This compound | 1. Ethyl formate, NaOMe or KOt-Bu; 2. Secondary amine | Enaminoketone | Fused Pyridinone | 51-98 (for enaminoketone) | nih.govmdpi.com |
[3+2]-Cyclizations: These reactions are effective for synthesizing five-membered heterocyclic rings fused to the indole (B1671886) scaffold. karazin.ua This approach often involves introducing functional groups at the α-position of the ketone that can then react with a 1,3-dipole or its equivalent. karazin.ua These methods are part of preparative strategies for creating fused pyrazoles, isoxazoles, and 1,2,3-triazoles. karazin.ua
Rearrangement Reactions
Rearrangement reactions of the this compound skeleton provide access to novel heterocyclic systems, including expanded ring structures and rearranged polyheterocycles. nih.govkarazin.ua
Sigmatropic rearrangements, particularly the researchgate.netresearchgate.net-variant, have been employed to synthesize complex fused pyrrole structures. A notable example involves the thermal rearrangement of O-alkenoates derived from this compound. The process begins with the condensation of a hydroxylamine (B1172632) with the tetrahydroindolone, followed by the addition of dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form an O-alkenoate intermediate. When this intermediate is heated, it undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to afford a pyrrole-fused tetrahydroindole. nih.gov
| Starting Material | Reagents | Conditions | Product | Ref |
| O-Alkenoate of 4,5,6,7-tetrahydroindol-4-one | Dimethyl acetylenedicarboxylate (DMAD) | Thermal (120–140 °C) | Pyrrole-fused tetrahydroindole | nih.gov |
The Beckman and Schmidt rearrangements are classic methods for converting ketones into amides or lactams through ring expansion. These reactions have been applied to this compound to synthesize fused dipyrroloazepinones and other lactam-containing polycycles. nih.govkarazin.ua
Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime derived from the ketone.
Schmidt Reaction: This pathway involves reacting the ketone with hydrazoic acid (HN₃) in the presence of a strong acid.
Both pathways result in the expansion of the six-membered carbocyclic ring to a seven-membered lactam ring, offering a route to novel fused azepine derivatives. nih.gov A comparison of the two methods has been explored in the synthesis of new fused dipyrroloazepinones. nih.govmdpi.com
The Dimroth rearrangement is another significant transformation used in the chemistry of tetrahydroindolones. This type of rearrangement allows for the synthesis of pyrroloquinolones, which are valuable heterocyclic scaffolds in medicinal chemistry. karazin.ua This reaction typically involves the rearrangement of a heterocyclic system, leading to the exchange of ring atoms, and in this context, it provides a pathway to complex fused nitrogen-containing heterocycles. karazin.ua
Benzannulation and Aromatization Processes
Creating a fully aromatic benzene (B151609) ring fused to the pyrrole core (benzannulation) and subsequent aromatization of the cyclohexanone (B45756) ring are key strategies for synthesizing carbazole (B46965) and benzo[a]carbazole derivatives from this compound. nih.govresearchgate.net
One approach involves a Cp*Rh(III)-catalyzed benzannulation of a protected this compound with an enaldiazo compound. nih.govmdpi.com The proposed mechanism involves the formation of a rhodium carbenoid, followed by α-insertion, isomerization, Friedel-Crafts cyclization, and finally dehydration to yield the benzo-fused product. nih.govmdpi.com
| Reactant | Catalyst | Reagent | Product | Yield (%) | Ref |
| N-pyrimidine 4,5,6,7-tetrahydroindol-4-one | Cp*Rh(III) | Enaldiazo compound | Benzo-fused indole | 88 | nih.govmdpi.com |
Another method involves the thermal cyclization and subsequent palladium-catalyzed aromatization of cyclohexanone-fused 2-(3-pyrrolyl)-2-cyanoacetamides, which are derived from the condensation of enamines, arylglyoxals, and malononitrile. researchgate.net Aromatization of the cyclohexene (B86901) ring can also be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov For example, treatment of a tetrahydroindolone derivative with excess DDQ at elevated temperatures can lead to the corresponding oxidized indole. nih.gov
Derivatives and Analogues of 1,5,6,7 Tetrahydro 4h Indol 4 One
Synthesis of Substituted Tetrahydroindolone Derivatives
The synthesis of the 1,5,6,7-tetrahydro-4H-indol-4-one core and its derivatives is a cornerstone for further chemical exploration. A variety of methods have been developed to access these compounds, often employing multicomponent reactions to enhance efficiency and atom economy. researchgate.netosi.lv
One prominent approach involves the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds. nih.gov To circumvent the instability of many α-aminoaldehydes and α-aminoketones, which tend to self-condense, precursors that generate these building blocks in situ are often used. nih.gov For instance, the reduction of oximes with zinc can be employed to introduce the necessary amine functionality. nih.gov
More contemporary and environmentally benign methods have also been reported. An ultrasound-promoted synthesis using a heterogeneous Brønsted base catalyst, silica (B1680970) sodium carbonate (SSC), under solvent-free conditions offers good to excellent yields, shorter reaction times, and an easy work-up procedure. researchgate.net Another green approach utilizes a Wang-OSO3H-mediated three-component reaction of dimedone, a phenacyl bromide, and a primary amine in water. researchgate.net Furthermore, sulfamic acid under ball-milling conditions has been used for the efficient one-pot synthesis of 4-oxo-tetrahydroindoles. researchgate.net
The versatility of the tetrahydroindolone scaffold is further demonstrated by its amenability to various substitutions. For example, N-alkylation of the pyrrole (B145914) ring with acrylonitrile (B1666552), followed by hydrolysis and intramolecular Friedel-Crafts acylation, can yield polyheterocyclic structures. nih.gov Additionally, a Passerini three-component reaction of 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid with isocyanides and aldehydes under aqueous conditions provides a facile route to a library of indolone-N-amino acid derivatives. researchgate.net
| Starting Materials | Reaction Conditions | Product Type | Key Features |
| 1,3-Cyclohexanediones, α-Aminocarbonyls | [2+3] condensation | This compound | Classical Nenitzescu synthesis |
| Dimedone, Phenacyl bromide, Primary amine | Wang-OSO3H, water | Substituted 4-oxo-4,5,6,7-tetrahydroindoles | Greener, three-component reaction |
| 1,3-Dicarbonyls, Phenylglyoxal, Enaminones | Catalyst-free | Functionalized dihydro-1H-indol-4(5H)-ones | Facile, one-pot procedure |
| 2-Amino-2-deoxy-D-glucose, Cyclohexane-1,3-diones | Cyclization | 1,5,6,7-Tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones | Synthesis from amino-sugars |
Construction of Polyheterocyclic Structures from Tetrahydroindolone Precursors
The inherent reactivity of the this compound core, with its pyrrole and ketone functionalities, makes it an excellent starting point for the synthesis of a diverse array of polyheterocyclic systems. nih.govnih.gov These structures are of significant interest due to their potential applications in medicinal chemistry and materials science. nih.govnih.gov The synthetic strategies are often categorized based on the size and point of attachment of the newly formed ring. nih.govnih.gov
mdpi.comsigmaaldrich.com-Fused Polyheterocyclic Systems
Information regarding the specific synthesis of mdpi.comsigmaaldrich.com-fused polyheterocyclic systems directly from this compound was not available in the provided search results. This nomenclature typically refers to the size of the rings being fused. Further research would be needed to detail this specific class of compounds derived from the tetrahydroindolone core.
mdpi.comresearchgate.net-Fused Polyheterocyclic Systems
Similarly, detailed synthetic routes for constructing mdpi.comresearchgate.net-fused polyheterocyclic systems originating from this compound were not explicitly covered in the search results. This classification implies the fusion of an 8-membered ring with a 12-membered ring system, a complex undertaking that would likely involve multi-step synthetic sequences.
researchgate.netresearchgate.net-Fused Polyheterocyclic Systems
The synthesis of researchgate.netresearchgate.net-fused polyheterocyclic systems from tetrahydroindolone precursors was also not specifically detailed in the provided search results. This would involve the fusion of a 2-atom bridge or a very small ring with a 12-membered ring, representing a unique and challenging synthetic target.
researchgate.net-Fused Polyheterocyclic Systems
While the specific term " researchgate.net-fused" was not found, the synthesis of various fused systems is a key application of tetrahydroindolones. For instance, they are used as reactants in the preparation of tricyclic indole (B1671886) and dihydroindole derivatives. A palladium-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles derived from tetrahydroindolone leads to condensed pyrroloindoles. nih.gov This type of cyclization, forming a new ring at the 2,3-position of the indole, is a common strategy.
Spirocyclic Compounds
The synthesis of spirocyclic compounds, where two rings are linked by a single common atom, represents a significant area of research. These compounds are prevalent in natural products and are known for their diverse biological activities. mdpi.com Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have proven to be a powerful tool for constructing these sterically demanding architectures. mdpi.com
One such approach is a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction. mdpi.com This methodology utilizes an ionic liquid, such as 1-methylimidazolium (B8483265) chloride, as a catalyst in an environmentally friendly solvent like ethanol (B145695) to synthesize spiro compounds in good yields. mdpi.com The scope of this reaction can be expanded by varying the starting materials, such as different isatins, malononitrile, and barbituric acid derivatives. mdpi.com
Another efficient method for synthesizing nitrogen-containing spiro compounds involves an in situ reduction and cyclization reaction. This has been demonstrated starting from nitroindazoles and nitroindoles in an Fe–H2O–AcOH medium.
| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Key Features |
| Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, Barbituric acid | 1-Methylimidazolium chloride | Spiro[indole-3,5'-pyrano[2,3-d]pyrimidine] derivatives | Microwave-assisted, multicomponent domino reaction |
| In situ Reduction/Cyclization | Nitroindazoles/Nitroindoles | Fe–H2O–AcOH | Nitrogen-containing spiro compounds | Efficient one-pot synthesis |
Novel Ring Systems Incorporating the Tetrahydroindolone Scaffold
The versatile chemical nature of this compound, with its reactive pyrrole and ketone functionalities, makes it a valuable precursor for the synthesis of complex polyheterocyclic structures. nih.gov Researchers have successfully incorporated the tetrahydroindolone scaffold into a variety of novel ring systems, leading to compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net These syntheses often involve fusing new rings onto the [c] face (the 4,5-positions) of the indole core.
The construction of these new ring systems can be broadly categorized by the size of the newly formed ring.
Five-Membered Fused Rings
A common strategy to create researchgate.netrsc.org-fused five-membered rings involves the Paal-Knorr type synthesis, which utilizes 1,4-dicarbonyl intermediates derived from the tetrahydroindolone core. nih.gov Various heterocyclic systems have been successfully fused, including:
Pyrroles, Pyrazoles, and Isoxazoles: These are formed through condensation reactions with appropriate nucleophiles.
Thiazoles and Thiophenes: The Hantsch thiazole (B1198619) synthesis, involving the reaction of α-bromoketones with thiourea, is a reliable method for forming fused aminothiazoles. nih.gov
1,2,3-Triazoles: These can be synthesized via 1,3-dipolar cycloaddition reactions. nih.gov
Another approach involves intramolecular Friedel-Crafts acylation. For instance, N-alkylation of the pyrrole nitrogen with acrylonitrile, followed by hydrolysis and treatment with polyphosphoric acid, results in a tricyclic structure containing a new five-membered ring. nih.gov
Six-Membered Fused Rings
The enolizable ketone of the tetrahydroindolone is an excellent starting point for building researchgate.netrsc.org-fused six-membered rings. nih.gov A key intermediate in these syntheses is often an α-formylated tetrahydroindolone, which can be converted to an enaminoketone. These enaminoketones serve as versatile precursors for various tricyclic heterocycles. nih.gov Examples of fused six-membered rings include:
(Thio)pyranones
Pyridinones
Pyridazinones
Pyrimidines
A notable example is the synthesis of a tetrahydroindolone-fused quinolinone. This was achieved through a Fischer indole cyclization of (2-oxo-1,2-dihydroquinolin-4-yl)hydrazine with 1,3-cyclohexadione under microwave irradiation. nih.gov This intermediate can be further reacted to create complex pentacyclic systems. nih.gov Additionally, Cp*Rh(III)-catalyzed benzannulation of a pyrrolocyclohexanone with an enaldiazo compound has been shown to produce a benzo-fused indole product in high yield. nih.gov
Seven-Membered Fused Rings
The synthesis of seven-membered rings fused to the tetrahydroindolone scaffold has also been explored. A significant achievement in this area is the synthesis of Arcyriacyanin A, a natural product with potential anticancer activity. nih.gov The synthesis involved the nucleophilic addition of a lithiated methoxyindole to an N-tosyl protected this compound. nih.gov
The following table summarizes some of the novel ring systems that have been synthesized from the this compound scaffold.
| Starting Material | Reaction Type | Fused Ring System | Resulting Compound Class | Reference |
| This compound | Intramolecular Friedel-Crafts Acylation | Fused Pyrrolidinone | Tricyclic Ketone | nih.gov |
| This compound | Fischer Indole Cyclization | Fused Quinolinone | Tetrahydroindolone-fused Quinolinone | nih.gov |
| N-Tosyl-1,5,6,7-tetrahydro-4H-indol-4-one | Nucleophilic Addition | Fused Indole | Arcyriacyanin A precursor | nih.gov |
| Pyrrolocyclohexanone | Cp*Rh(III)-catalyzed Benzannulation | Fused Benzene (B151609) | Benzo-fused Indole | nih.gov |
Computational and Theoretical Investigations of 1,5,6,7 Tetrahydro 4h Indol 4 One and Its Derivatives
Tautomerism Studies and Energetic Profiles
Detailed energetic profiles of 1,5,6,7-Tetrahydro-4H-indol-4-one tautomers based on semiempirical AM1 calculations are not described in the surveyed literature.
Specific ab initio calculations, such as Hartree-Fock (HF/6-31G* or HF/6-31G**), focused on the tautomeric stability of this compound have not been detailed in the available scientific reports.
While Density Functional Theory (DFT) has been employed to study derivatives of this compound acs.orgresearchgate.netresearchgate.net, a specific, comparative energetic analysis of the parent compound's tautomers using methods like B3LYP/6-31G** was not found in the reviewed literature.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a molecule to a biological target. Numerous studies have utilized this approach to investigate derivatives of this compound as inhibitors of various enzymes, particularly protein kinases, which are crucial in cancer and inflammation research.
Derivatives of the this compound scaffold have been designed and evaluated as potent inhibitors against several therapeutically relevant protein targets. Molecular docking simulations have been crucial in understanding their mechanism of action and guiding structural modifications to enhance potency and selectivity.
For instance, a series of new indolin-2-one derivatives incorporating the tetrahydroindolone moiety were synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net Molecular docking simulations for the most potent of these compounds showed enhanced binding interactions within the active site of VEGFR-2, comparable to the established inhibitor sunitinib (B231). researchgate.net One highly active derivative, 17a , demonstrated a VEGFR-2 inhibitory concentration (IC50) of 0.078 µM. researchgate.net
Another study focused on 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as inhibitors for multiple growth factor receptor tyrosine kinases. acs.org These compounds were found to be potent inhibitors of VEGFR-2, Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). acs.org The propionic acid moiety at the C-3' position of the tetrahydroindole ring was identified as a key feature for potent inhibition. acs.org
Furthermore, the scaffold has been used to develop inhibitors for other kinases. A derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one , was found to be cytotoxic to lymphoblastic leukemia cells, and in silico analysis suggested its mechanism involves interaction with the cyclin-dependent kinase 9 (CDK9) binding site. researchgate.netresearchgate.net
Below is a table summarizing the findings from molecular docking and biological evaluations of various this compound derivatives.
| Derivative Class/Compound | Biological Target | Key Findings/Activity (IC₅₀) | Reference |
| Indolin-2-one derivative 17a | VEGFR-2 | 0.078 µM; Docking showed placement similar to sunitinib. | researchgate.net |
| 3-substituted indolin-2-one 9d | VEGFR-2 (Flk-1/KDR) | 4 nM | acs.org |
| 3-substituted indolin-2-one 9h | FGF-R1 | 80 nM | acs.org |
| 3-substituted indolin-2-one 9b | PDGF-Rβ | 4 nM | acs.org |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | CDK9 (predicted) | 14.8 µM (cytotoxicity vs. Jurkat cells) | researchgate.netresearchgate.net |
| 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides | SIRT2 | Potent and selective inhibitors; Compound 16t had an IC₅₀ of 0.98 µM. | researchgate.net |
| 1-aryl-5-(3-azidopropyl)indol-4-ones | SARS CoV-2 3CLpro (predicted) | Favorable binding predicted by molecular docking. | researchgate.net |
Quantum Chemical Analysis of Reaction Mechanisms
While detailed computational studies on the reaction mechanisms of this compound are not widely reported, some quantum chemical analyses have provided insight into the structural and electronic properties of its derivatives.
A high-resolution X-ray diffraction study combined with charge density analysis was performed on 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one . researchgate.net This analysis focused on characterizing the nature of weak intermolecular interactions, such as C-H···O, C-H···π, and C-F···F-C, which govern the crystal packing, rather than a reaction pathway. researchgate.net
In a study on the synthesis of highly substituted 4,5,6,7-tetrahydro-1H-indoles, DFT calculations were used to suggest that products bearing bulky groups could possess axial chirality. acs.org This indicates the use of computational methods to predict stereochemical outcomes, although it is not a full analysis of a reaction mechanism. acs.org
Solid-State and Intermolecular Interaction Studies
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which dictates the material's macroscopic properties. For pharmaceutical compounds, this is of utmost importance as different solid forms can exhibit varying solubility, bioavailability, and stability.
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. nih.goviucr.org These different forms, or polymorphs, can arise from variations in crystallization conditions and can have significantly different physicochemical properties. While no specific polymorphic studies on this compound have been reported in the literature, the principles of crystal engineering suggest that this molecule is a candidate for exhibiting polymorphism. youtube.com
The presence of both a hydrogen bond donor (the N-H group of the pyrrole (B145914) ring) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of robust supramolecular synthons. youtube.com The specific arrangement of these synthons can lead to different packing motifs and, consequently, different polymorphs. For instance, catemeric chains or dimeric motifs could be envisaged, leading to variations in crystal packing. The study of poly(aryl ether ketone)s has shown that chain stiffness and crystallization conditions can significantly influence the formation of different polymorphs, a principle that can be extended to smaller cyclic ketones. kpi.ua
Table 1: Hypothetical Polymorphs of this compound
| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions | Predicted Relative Stability |
| Form I | Monoclinic | P2₁/c | N-H···O hydrogen-bonded chains, C-H···π interactions | Thermodynamically stable |
| Form II | Orthorhombic | Pbca | N-H···O hydrogen-bonded dimers, π-π stacking | Metastable |
This table presents a hypothetical scenario to illustrate the potential for polymorphism in this compound based on common crystal packing motifs observed in related heterocyclic compounds.
The aromatic pyrrole ring provides a π-system that can participate in C-H···π and N-H···π interactions. iucr.orgnih.govacs.org The C-H bonds from adjacent molecules can interact with the electron-rich face of the pyrrole ring, contributing to the stability of the crystal lattice. mdpi.comnih.govresearchgate.net
For substituted derivatives, additional interactions would come into play. For example, a chlorine substituent could introduce C-H···Cl and C-Cl···π interactions. nih.gov Similarly, fluorine substitution could lead to C-H···F and C-F···π interactions, which are known to influence molecular conformation and crystal packing. nih.gov The presence of multiple halogen atoms could even result in halogen-halogen interactions, such as C-F···F-C.
Table 2: Predicted Non-Covalent Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bond | N-H (pyrrole) | O (carbonyl) | High |
| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O (carbonyl) | Moderate |
| π-Interaction | C-H (aliphatic/aromatic) | π-system (pyrrole) | Moderate |
| π-Interaction | N-H (pyrrole) | π-system (pyrrole) | Low to Moderate |
| π-π Stacking | π-system (pyrrole) | π-system (pyrrole) | Possible |
This table summarizes the likely non-covalent interactions and their expected relative importance in the crystal packing of the title compound based on its molecular structure and studies of similar molecules.
Conformational Dynamics of Tetrahydroindolone Scaffolds
The this compound scaffold is a fused bicyclic system composed of a planar pyrrole ring and a non-planar six-membered cyclohexanone (B45756) ring. The conformational flexibility of this scaffold primarily resides in the cyclohexanone moiety. uci.edulibretexts.orgegyankosh.ac.in
Computational studies on similar fused ring systems suggest that the six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. uci.eduslideshare.net For this compound, the fusion to the planar pyrrole ring will introduce constraints on the accessible conformations of the cyclohexanone ring. It is likely that the cyclohexanone ring will exist in a half-chair or a distorted boat conformation to minimize steric strain.
Table 3: Theoretical Conformational Analysis of the Tetrahydroindolone Scaffold
| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Half-Chair | ~45° | 0.0 | ~70 |
| Distorted Boat | ~0° | ~1.5 | ~25 |
| Twist-Boat | ~20° | ~2.5 | ~5 |
This table presents a hypothetical conformational analysis of the tetrahydroindolone scaffold based on theoretical calculations of similar cyclic ketones and fused bicyclic systems. The values are illustrative and would require specific computational studies for validation.
Applications of 1,5,6,7 Tetrahydro 4h Indol 4 One in Advanced Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
1,5,6,7-Tetrahydro-4H-indol-4-one is widely recognized as a versatile building block in organic synthesis due to its distinct structural and reactive properties. chemimpex.com The presence of both a pyrrole (B145914) and a ketone functional group within the same molecule allows for a diverse range of chemical transformations. nih.gov This dual functionality enables chemists to selectively modify different parts of the molecule, leading to the creation of a variety of derivatives. chemimpex.com
The enaminone scaffold within the molecule is a key feature that contributes to its versatility. researchgate.net Researchers have utilized this compound in numerous reactions, including:
C-H insertion reactions to form 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles. chemicalbook.comsigmaaldrich.com
Palladium-catalyzed intramolecular C-H bond functionalization for the preparation of condensed pyrroloindoles. chemicalbook.comsigmaaldrich.com
Asymmetric C-H insertion of rhodium carbenoids , followed by a Cope rearrangement-elimination, to produce arylalkenyl indoles enantioselectively. sigmaaldrich.com
Condensation reactions with various electrophiles at the C-3 position. researchgate.net
Iodination to yield its α-iodo derivative. chemicalbook.com
The stability and reactivity of this compound make it an attractive starting point for synthesizing complex polyheterocyclic structures with potential applications in medicinal chemistry and materials science. chemimpex.comnih.gov Its ability to participate in multicomponent reactions further enhances its utility, providing efficient pathways to structurally diverse molecules. researchgate.net
| Reaction Type | Resulting Product Class | Catalyst/Reagent Example |
| C-H Insertion | Tricyclic tetrahydrobenzindoles | Rhodium carbenoids |
| C-H Bond Functionalization | Condensed pyrroloindoles | Palladium (Pd) catalyst |
| Condensation | Functionalized tetrahydroindoles | Phenylglyoxal hydrate |
| Iodination | α-Iodo derivative | Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |
Precursor to Complex Natural Products and Bioactive Molecules
The structural framework of this compound is embedded in or serves as a precursor to a variety of natural products and bioactive molecules. chemimpex.comnih.gov Its utility as a starting material is highlighted by its role in the total synthesis of several complex compounds. Dehydrogenation of the 4,5,6,7-tetrahydroindol-4-one structure, for instance, yields a 4-hydroxy-indole moiety, a core component of many bioactive alkaloids. mdpi.com
This compound is explicitly identified as a key reactant in the synthesis of Psammopemmin A. chemicalbook.comsigmaaldrich.com Psammopemmin A is a marine alkaloid that has demonstrated antitumor properties, making its synthesis a significant objective for medicinal chemists. The use of this tetrahydroindolone provides a crucial starting point for constructing the complex architecture of Psammopemmin A and its analogues, which are investigated for their potential as therapeutic agents.
The tetrahydroindolone core is a valuable precursor for the construction of various indole (B1671886) alkaloids and related polyheterocyclic systems. nih.gov One notable example is its use in the synthesis of Arcyriacyanin A, a pigment with potential anticancer activity found in mycetozoa. nih.gov The synthesis involves the nucleophilic addition of a lithiated indole to the ketone of N-tosyl 4,5,6,7-tetrahydroindol-4-one. nih.gov Another example is the synthesis of Chuangxinmycin, where the tetrahydroindolone is acetylated and undergoes an intramolecular Knoevenagel condensation as key steps. nih.gov
| Target Molecule | Class | Synthetic Utility of Precursor |
| Psammopemmin A | Marine Alkaloid | Key building block for the core structure. chemicalbook.com |
| Arcyriacyanin A | Indole Alkaloid | Ketone functionality acts as an electrophile. nih.gov |
| Chuangxinmycin | Indole Alkaloid | Serves as the foundation for intramolecular condensation. nih.gov |
Intermediate in the Development of Pharmaceutical Scaffolds
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the development of novel pharmaceutical agents. chemimpex.comresearchgate.net Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and neuroprotective agents. chemimpex.com The ability to easily modify the core structure allows for the creation of large libraries of compounds for screening against various biological targets. chemimpex.com
This scaffold is particularly important in the synthesis of compounds targeting the central nervous system. For example, it has been used to develop potential antidepressants and anxiolytics. chemimpex.com The antipsychotic drug Molindone, used to treat schizophrenia, features the 4,5,6,7-tetrahydroindol-4-one motif. nih.govmdpi.com Furthermore, derivatives have been prepared as inhibitors of guanylate cyclase and potent, orally active 5-HT1A agonists. chemicalbook.comsigmaaldrich.com More recently, the related 1,5,6,7-tetrahydro-4H-indazol-4-one core has been used to develop potent inhibitors of human neutrophil elastase (HNE), a therapeutic target for inflammatory diseases. nih.gov
| Pharmaceutical Application | Target/Drug Class | Example/Reference |
| Antipsychotic | Schizophrenia Treatment | Molindone. nih.govmdpi.com |
| Anxiolytic | GABAA Agonist | CP-409,092. nih.govmdpi.com |
| Anticancer | Hsp90 Inhibitor | Compound 4 (as referenced in source). nih.govmdpi.com |
| Antidepressant/Anxiolytic | Serotonin (B10506) Receptor (5-HT1A) Agonists | (R)-(+)- and (S)-(-)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines. sigmaaldrich.com |
| Anti-inflammatory | Human Neutrophil Elastase (HNE) Inhibitors | 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. nih.gov |
Biological and Medicinal Chemistry Relevance of 1,5,6,7 Tetrahydro 4h Indol 4 One Derivatives
Exploration of Potential Biological Activities
The inherent reactivity and structural features of the 1,5,6,7-tetrahydro-4H-indol-4-one nucleus have made it an attractive target for synthetic chemists and pharmacologists. chemimpex.com Derivatives based on this scaffold have been investigated for numerous potential health applications. researchgate.net
Derivatives of this compound have emerged as a promising class of compounds in oncology research. Studies have focused on their ability to inhibit key targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
One study detailed the synthesis of a series of this compound derivatives that demonstrated significant cytotoxic activity against human cancer cell lines. researchgate.net Certain derivatives exhibited potent anticancer effects against the MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines, with IC50 values indicating higher potency than the standard drug sunitinib (B231) in some cases. researchgate.net These compounds were also identified as powerful inhibitors of VEGFR-2. researchgate.net For instance, derivative 17a not only showed strong inhibitory action but also induced cell cycle arrest at the S phase and significantly increased apoptosis in HepG2 cells. researchgate.net The parent compound, this compound, has also been used as a reactant in the synthesis of Psammopemmin A, a natural product with antitumor properties. sigmaaldrich.com
Anticancer and VEGFR-2 Inhibitory Activities of Selected this compound Derivatives
| Compound | IC50 vs. MCF-7 (µM) | IC50 vs. HepG2 (µM) | VEGFR-2 Inhibition IC50 (µM) |
|---|---|---|---|
| 5b | >0.74–4.62 | >1.13–8.81 | 0.160 |
| 10e | >0.74–4.62 | >1.13–8.81 | 0.358 |
| 10g | >0.74–4.62 | >1.13–8.81 | 0.087 |
| 15a | >0.74–4.62 | >1.13–8.81 | 0.180 |
| 17a | >0.74–4.62 | >1.13–8.81 | 0.078 |
| Sunitinib (Reference) | 4.77 | 2.23 | 0.139 |
Data sourced from ResearchGate. researchgate.net
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Indole-based compounds have shown promise in this area, and derivatives of the tetrahydroindolone scaffold are no exception. turkjps.org Research has demonstrated that incorporating other heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, into the indole (B1671886) structure can yield compounds with significant antimicrobial activity. turkjps.org
A study investigating new indole derivatives reported potent activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org Several of these compounds showed noteworthy efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida krusei. turkjps.org Notably, an indole-triazole derivative (3d ) and an indole-thiadiazole derivative (2c ) were found to be more effective against MRSA than the standard drug ciprofloxacin. turkjps.org Furthermore, many of the synthesized compounds demonstrated antifungal activity against C. krusei that was superior to the standard fluconazole (B54011). turkjps.org The enaminone functionality, which is related to the tetrahydroindolone core, has also been associated with antiviral properties in various analogs. researchgate.net
Antimicrobial Profile of Selected Indole Derivatives
| Microorganism | Compound MIC Range (µg/mL) | Noteworthy Compounds | Comparison to Standard Drug |
|---|---|---|---|
| Staphylococcus aureus | 3.125-50 | Most compounds showed significant activity | - |
| MRSA | 3.125-50 | 2c, 3d | More effective than ciprofloxacin |
| Escherichia coli | 3.125-50 | Most compounds showed significant activity | - |
| Bacillus subtilis | 3.125-50 | Most compounds showed significant activity | - |
| Candida albicans | 3.125-50 | Good level of activity | - |
| Candida krusei | 3.125-50 | Many compounds | More effective than fluconazole |
Data sourced from Turk J Pharm Sci. turkjps.org
Chronic inflammation is implicated in a wide range of diseases, and indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-established therapeutics. amazonaws.com Derivatives of this compound have also been explored for their anti-inflammatory potential. chemimpex.com A closely related structural analog, 1,5,6,7-tetrahydro-4H-indazol-4-one, has been the focus of research for developing inhibitors of human neutrophil elastase (HNE). nih.gov HNE is a serine protease released by neutrophils that is a key therapeutic target for inflammatory conditions, particularly those affecting the respiratory system. nih.gov
Synthetic derivatives of the tetrahydroindazol-4-one core have been identified as potent, competitive inhibitors of HNE. nih.gov These compounds demonstrated significant inhibitory activity with Ki values in the low nanomolar range (6–35 nM), indicating a high affinity for the enzyme. nih.gov This line of research suggests that the broader class of tetrahydro-aza-indolones represents a valuable scaffold for creating new anti-inflammatory agents. nih.gov
Inhibitory Activity of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives Against Human Neutrophil Elastase (HNE)
| Compound Class | Inhibitory Potency (Ki) | Mechanism of Action |
|---|---|---|
| Tetrahydro-4H-indazol-4-one derivatives | 6–35 nM | Competitive HNE Inhibition |
Data sourced from an article in the PMC. nih.gov
The this compound scaffold is also relevant in the field of neuroscience. chemimpex.com It is utilized in research aimed at discovering compounds with neuroprotective effects, which are crucial for developing therapies for neurodegenerative diseases. chemimpex.com The core structure's utility lies in its role as a building block for more complex molecules designed to protect neurons from damage. chemimpex.com While specific studies on this compound derivatives for neuroprotection are emerging, the broader indole class of compounds has been extensively investigated as potential anti-neurodegenerative agents for conditions like Alzheimer's and Parkinson's disease. nih.gov This established potential of the indole nucleus provides a strong rationale for the continued exploration of its tetrahydro-4-one derivatives in this therapeutic area.
Applications in Drug Discovery and Development
The versatility of this compound as a chemical intermediate underpins its importance in the pipeline of drug discovery and development. chemimpex.com Its stable yet reactive nature makes it an ideal starting material for creating diverse molecular libraries for screening against various biological targets. chemimpex.comnih.gov
A significant application of this compound is in the synthesis of pharmaceuticals targeting mood disorders. chemimpex.com The compound serves as a key intermediate in the development of potential antidepressants and anxiolytics. chemimpex.com Specifically, it has been used in the preparation of potent and orally active agonists for the 5-HT1A receptor. sigmaaldrich.com The 5-HT1A receptor is a well-validated target for anxiolytic and antidepressant drugs, and compounds that modulate its activity are of great interest in psychiatric medicine. The synthesis of (R)-(+)- and (S)-(-)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines, which are potent 5-HT1A agonists, from the tetrahydroindolone core highlights its direct applicability in creating central nervous system active agents. sigmaaldrich.com
Inhibition of Guanylate Cyclase
Derivatives of this compound have been investigated as inhibitors of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. The synthesis of tricyclic indole and dihydroindole derivatives from this scaffold has yielded compounds with the potential to modulate sGC activity. nih.govsigmaaldrich.com
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A Agonists)
The tetrahydroindolone framework has been utilized as a precursor in the synthesis of potent and orally active 5-HT1A agonists. sigmaaldrich.com Specifically, the preparation of (R)-(+)- and (S)-(-)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines demonstrates the utility of this scaffold in developing agents that target the serotonergic system. sigmaaldrich.com Furthermore, a series of 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines, which are structurally related to the tetrahydroindolone core, have shown potent serotonin agonist activity. nih.gov
Design of Heat Shock Protein 90 (Hsp90) Inhibitors
The this compound motif is a key component in the design of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a significant target in cancer therapy. nih.gov The non-planar, sp³-hybridized core of the tetrahydroindolone scaffold offers advantages over traditional planar aromatic structures in drug design, potentially leading to improved solubility and reduced promiscuity. researchgate.net
Identification of SIRT2 Inhibitors
Researchers have successfully identified selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in gene regulation and other cellular processes, by screening libraries of compounds derived from the this compound scaffold. researchgate.netresearchgate.net Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have emerged as potent and selective SIRT2 inhibitors. researchgate.net One notable compound from this class, 16t , exhibited an IC50 value of 0.98 μM, highlighting it as a promising starting point for further lead optimization. researchgate.net
| Compound ID | Target | Activity (IC50) |
| 16t | SIRT2 | 0.98 μM |
Table 1: SIRT2 Inhibition by a this compound Derivative
Discovery of Selective Kv1.5 Blockers
Novel classes of potent and selective Kv1.5 potassium channel blockers have been discovered through the derivatization of the this compound core. nih.govnih.gov The Kv1.5 channel is a promising target for the treatment of atrial fibrillation. frontiersin.org Tetrahydroindolone-derived carbamates and semicarbazones have demonstrated significant in vitro potency and selectivity for Kv1.5 over other cardiac ion channels like hERG and L-type calcium channels. nih.govnih.gov For instance, carbamate (B1207046) compounds 6 and 29 were found to be potent Kv1.5 blockers with over 450-fold selectivity. nih.gov Similarly, the semicarbazone derivative 8i showed good selectivity for Kv1.5. nih.gov
| Compound Class | Derivative Example | Key Findings |
| Carbamates | 6, 29 | Potent Kv1.5 blockers with >450-fold selectivity over hERG and L-type calcium channels. nih.gov |
| Semicarbazones | 8i | Good selectivity for Kv1.5 blockade versus hERG and L-type calcium channels. nih.gov |
Table 2: Tetrahydroindolone-Derived Kv1.5 Blockers
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. nih.gov The this compound scaffold, with its rich chemical diversity, is an excellent candidate for such optimization strategies. nih.govresearchgate.net
Design of Fragment-Like Indolones for Fragment-Based Drug Discovery
The synthesis of fragment-like tetrahydroindoles derived from this compound is a key strategy in fragment-based drug discovery (FBDD). researchgate.net FBDD involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. lu.se The non-planar nature of the tetrahydroindolone core makes it particularly suitable for exploring new chemical space and developing novel therapeutic agents. researchgate.net
Rational Design of Derivatives for Improved Pharmacological Profiles
The structural framework of this compound serves as a valuable scaffold in medicinal chemistry, lending itself to rational design strategies aimed at developing derivatives with enhanced pharmacological properties. chemimpex.com Researchers leverage the reactive nature of the pyrrole (B145914) and ketone functionalities to introduce specific modifications, thereby optimizing the interaction of these molecules with biological targets. mdpi.comnih.gov This targeted approach has led to the discovery of potent and selective inhibitors for various enzymes implicated in human diseases. researchgate.netnih.gov
One prominent example of rational design involves the development of inhibitors for Sirtuin 2 (SIRT2), an enzyme considered a therapeutic target. By synthesizing a library of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides, researchers identified compounds with significant inhibitory potency and selectivity for SIRT2. researchgate.net This design strategy, focusing on modifications at the 3-position, led to the discovery of a lead compound with substantial activity, highlighting the effectiveness of targeted chemical synthesis in improving a pharmacological profile. researchgate.net
Table 1: SIRT2 Inhibition by a this compound Derivative
| Compound | Target | Activity (IC50) |
|---|---|---|
| 16t (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide derivative) | SIRT2 | 0.98 µM |
Data sourced from a study on the development of potent and selective SIRT2 inhibitors. researchgate.net
Another area where rational design has been successfully applied is in the creation of novel antifungal agents. Based on the structure of the known antifungal drug fluconazole and the target enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), a series of tetrahydroindol-4-one derivatives were designed and synthesized. researchgate.net This approach involved introducing 1- and 2-(2,4-substituted phenyl) side chains to the core structure to optimize binding to the enzyme's active site. researchgate.net The resulting compounds were then evaluated for their in vitro antifungal activity against a panel of human pathogenic fungi. researchgate.net
Furthermore, the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core, an isomer of the indol-4-one (B1260128) scaffold, has been utilized in the rational design of potent human neutrophil elastase (HNE) inhibitors. nih.gov HNE is a serine protease involved in inflammatory diseases. nih.gov The design of these new inhibitors was a molecular modification based on a previous series of indazole-based HNE inhibitors, substituting positions 1 and 5 with groups known to yield favorable results. nih.gov This strategy produced competitive inhibitors with impressive potency. nih.gov
Table 2: HNE Inhibition by 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives
| Compound Series | Target | Activity (Ki) |
|---|---|---|
| Substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | 6–35 nM |
Data sourced from a study on the synthesis and biological evaluation of novel HNE inhibitors. nih.gov
These examples demonstrate that the this compound scaffold and its close analogs are highly amenable to rational design. Through structure-activity relationship (SAR) studies and the use of molecular modeling, chemists can systematically modify the core structure to enhance desired pharmacological activities, leading to the development of promising new therapeutic agents. nih.govresearchgate.net
Advanced Analytical Characterization Techniques in Tetrahydroindolone Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and purity of 1,5,6,7-Tetrahydro-4H-indol-4-one. These methods probe the interaction of the molecule with electromagnetic radiation, yielding spectra that serve as molecular fingerprints.
Infrared (IR) Spectroscopy.chemicalbook.comchemicalbook.com
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. chemicalbook.com The key functional groups are the N-H group of the pyrrole (B145914) ring, the C=O (ketone) group, and the C-H bonds of the aliphatic and aromatic portions. The presence of a sharp band in the N-H stretching region and a strong absorption in the carbonyl region are typically diagnostic for this class of compounds. Spectral data is often obtained using methods like KBr disc or nujol mull preparations. chemicalbook.com
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3200 | Indicates the presence of the pyrrole amine |
| C=O Stretch | 1700-1650 | Strong absorption characteristic of a conjugated ketone |
| C-H Stretch (sp²) | 3100-3000 | Aromatic C-H bonds in the pyrrole ring |
| C-H Stretch (sp³) | 3000-2850 | Aliphatic C-H bonds in the cyclohexanone (B45756) ring |
Note: Specific values can vary based on the sample preparation method (e.g., KBr disc, nujol mull) and the specific instrumentation used. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR).chemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the pyrrole N-H proton, the two pyrrole C-H protons, and the three sets of methylene (B1212753) (CH₂) protons in the six-membered ring. The chemical shifts (δ) and coupling patterns are characteristic of the structure. For example, spectra run in DMSO-d₆ show specific chemical shifts for each proton. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum of this compound will show distinct signals for the carbonyl carbon, the four carbons of the pyrrole ring, and the three carbons of the cyclohexanone ring. The chemical shift of the carbonyl carbon is typically found significantly downfield.
Table 2: Predicted NMR Data for this compound
| ¹H NMR (in DMSO-d₆) | ¹³C NMR | ||
|---|---|---|---|
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| NH | ~11.0 | C=O | ~194.0 |
| Pyrrole-H | ~6.5-7.0 | Pyrrole-C | ~110.0-130.0 |
| Pyrrole-H | ~6.0-6.5 | Aliphatic-C | ~20.0-40.0 |
| CH₂ (Position 5) | ~2.7-2.9 | ||
| CH₂ (Position 7) | ~2.3-2.5 | ||
| CH₂ (Position 6) | ~1.9-2.1 |
Note: These are approximate values. Actual chemical shifts can vary based on solvent and experimental conditions. chemicalbook.com
Mass Spectrometry (MS).chemicalbook.comchemicalbook.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. chemicalbook.com For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of 135.16 g/mol . sigmaaldrich.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺) are released into the mass analyzer. This technique is well-suited for confirming the molecular weight of this compound and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₉NO), HRMS can confirm this exact formula, providing a high degree of confidence in the compound's identification. In research involving derivatives of this core structure, HRMS is critical for verifying the successful incorporation of new atoms and functional groups. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the GC column before entering the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is unique to the compound, acting as a molecular fingerprint. This is particularly useful for distinguishing between isomers, such as different N-substituted derivatives of the tetrahydroindolone core, which might have similar retention times but different fragmentation patterns. nih.gov Studies on analogous structures like 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated the utility of GC-MS in assigning the correct structures to isomer pairs. nih.govnih.gov
Table 3: Summary of Mass Spectrometry Techniques for this compound
| Technique | Information Provided | Application in Tetrahydroindolone Research |
|---|---|---|
| MS (General) | Molecular weight, fragmentation pattern | Confirms molecular weight (135.16 g/mol ) and structural features. sigmaaldrich.com |
| ESI-MS | Molecular ion (e.g., [M+H]⁺) | Confirms molecular weight of polar derivatives; suitable for LC-MS analysis. |
| HRMS | Exact mass and elemental formula (C₈H₉NO) | Unambiguous confirmation of the molecular formula. researchgate.net |
| GC-MS | Retention time and fragmentation pattern | Separation and identification of volatile derivatives and isomers. nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)
Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of this compound and its derivatives, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantitative analysis of various compounds, including those with an indole (B1671886) structure. This method involves the separation of analytes by liquid chromatography followed by detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection, making it suitable for complex matrices. For instance, in the analysis of compounds structurally related to tetrahydroindolones, LC-MS/MS has been employed for their determination in biological fluids. The sample preparation for such analyses often involves protein precipitation and liquid-liquid extraction to ensure a clean matrix, which is essential for achieving low limits of quantification. thermofisher.comwaters.com The optimization of MS/MS parameters, such as cone voltage and collision energy, is critical for achieving the desired sensitivity and specificity for the analyte of interest. youtube.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provides high-resolution and accurate mass data, which is invaluable for the structural elucidation and characterization of unknown compounds or for confirming the identity of synthesized molecules. In the study of indole alkaloids, a class of compounds to which this compound belongs, ultra-high-performance liquid chromatography (UHPLC) coupled with QTOF-MS has been instrumental. nih.govresearchgate.netsigmaaldrich.comrsc.org This technique allows for the detailed analysis of fragmentation patterns, aiding in the identification of the core structure and its substituents. For example, the product ion spectrum of indole alkaloids often shows characteristic fragment ions that are indicative of the indole nucleus. nih.govresearchgate.netsigmaaldrich.com In the characterization of a newly synthesized 1-benzyl-5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4(5H)-one, a derivative of the target compound, LC-MS Q-TOF was utilized to confirm its structure. core.ac.uk
A representative application of LC-QTOF-MS in the analysis of indole alkaloids is presented in the table below, showcasing the type of data that can be obtained.
Table 1: Representative LC-QTOF-MS Data for Indole Alkaloid Analysis
| Parameter | Value |
| Chromatography System | Agilent 1290 UPLC |
| Mass Spectrometer | Agilent 6520 Q-TOF MS |
| Column | Waters Acquity BEH C18 (150 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724) |
| Gradient | Linear gradient from 3% to 100% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | 100-1700 m/z |
This table is a representative example based on the analysis of indole alkaloids and may not reflect the exact parameters for this compound. rsc.org
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and for purity assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For indole derivatives, TLC is a standard analytical procedure. researchgate.net The separation is achieved on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The choice of the mobile phase is critical for achieving good separation. A study on the analysis of indole compounds utilized a mobile phase composed of butane-1-ol, glacial acetic acid, and water (12:3:5, v/v) on silica gel plates with a fluorescent indicator (F254). dshs-koeln.de The visualization of the separated spots can be done under UV light. researchgate.netsielc.com
Table 2: Example TLC System for Indole Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Butane-1-ol : Glacial Acetic Acid : Water (12:3:5, v/v) |
| Detection | UV light (280 nm) |
This table is a representative example based on the analysis of indole derivatives and may not reflect the exact parameters for this compound. dshs-koeln.de
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A specific reverse-phase HPLC method has been described for the analysis of this compound. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. nih.gov For applications compatible with mass spectrometry, formic acid can be used as a substitute for phosphoric acid. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov
Table 3: HPLC Method for this compound
| Parameter | Description |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Application | Analytical and preparative separation |
This table is based on a published HPLC method for this compound. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that uses smaller particle size columns (typically sub-2 µm) to achieve faster separations and higher resolution. In the context of indole alkaloid analysis, UHPLC is often coupled with mass spectrometry (QTOF-MS) to provide rapid and detailed characterization of complex mixtures. nih.govresearchgate.netsigmaaldrich.comrsc.org The use of UHPLC can significantly reduce analysis time while improving separation efficiency. For instance, a method for the analysis of indole alkaloids employed a Waters Acquity BEH C18 column (1.7 µm) with a gradient elution of water and acetonitrile containing 0.1% formic acid. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Table 4: Representative Crystal Data for a Substituted Pyridazino[4,5-b]indol-4-one Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Calculated Density (mg/m³) | 1.573 |
This table presents data for a complex indole derivative and serves as an example of crystallographic information. crescentchemical.com
Thermoanalytical Characterization of Derivatives
Thermoanalytical techniques are used to study the physical and chemical properties of materials as a function of temperature. For derivatives of this compound, particularly polymeric materials, these methods provide insights into their thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials. For indole-based aromatic polyesters, TGA has shown a single-step weight-loss profile, indicating good thermal stability with decomposition temperatures above 380 °C. thermofisher.comchemicalbook.comnih.gov
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). youtube.com In the study of indole-based polyesters, DSC was used to determine their glass transition temperatures, which were found to be as high as 113 °C. chemicalbook.comnih.gov For other energetic heterocyclic compounds, DSC has been used to assess their thermal stabilities and identify phase transitions. researchgate.net The thermogram of pure indole shows a one-step thermal degradation pattern starting around 147°C.
Table 5: Thermal Properties of Indole-Based Aromatic Polyesters
| Property | Value Range |
| Glass Transition Temperature (Tg) (°C) | 65 - 113 |
| Decomposition Temperature (Td) (°C) | > 380 |
| Temperature for 5% Weight Loss (T5%) (°C) | > 330 |
This table summarizes thermal data for a series of indole-based polyesters. thermofisher.comchemicalbook.comnih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the initial sample.
While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of the parent indole structure offers valuable insights. A TGA thermogram for indole shows a one-step thermal degradation pattern. researchgate.net The degradation of the sample typically commences at approximately 147°C and concludes at around 185°C. researchgate.net During this process, a significant percentage of the sample's weight is lost. researchgate.net For the broader class of indole alkaloids, TGA is crucial for determining decomposition temperatures, which is a key indicator of their thermal stability. researchgate.net
The thermal decomposition of particleboards, which are complex composite materials, has also been analyzed using TGA to understand their thermal degradation kinetics. researchgate.net This demonstrates the versatility of the technique in characterizing a wide range of materials. In a study on acacia xylan, TGA revealed a multi-stage decomposition process, highlighting the complexity of thermal degradation in polymeric materials. acs.org
Below is a representative data table illustrating the type of information that would be obtained from a TGA analysis of a similar heterocyclic compound.
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 147 - 185 | 46.52 | Thermal degradation and decomposition of the compound. researchgate.net |
Note: The data presented is for the parent indole structure and is illustrative of the expected thermal behavior for related compounds like this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions. iucr.orgacs.org
Specific DSC data for this compound is limited; however, research on its derivatives provides valuable insights into the application of this technique. A study on the polymorphism of 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one utilized DSC to characterize its different crystalline forms. acs.org Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development, and DSC is a primary tool for its investigation. The DSC thermograms in such studies reveal the melting points and enthalpies of fusion for each polymorph, allowing for their differentiation. acs.org
For the parent compound, indole, DSC analysis shows a distinct endothermic peak corresponding to its melting point. acs.org In a mixture with an ionic liquid, the melting behavior can be altered, which is also detectable by DSC. acs.org The melting point of this compound is reported to be in the range of 188-190°C. researchgate.net A DSC analysis would be expected to show a sharp endothermic peak in this temperature range, corresponding to the melting of the crystalline solid.
The following table presents an example of the kind of data that can be obtained from a DSC analysis of a tetrahydroindolone derivative, illustrating the characterization of different polymorphic forms.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Form I | TBD | TBD |
| Form II | TBD | TBD |
Note: TBD (To Be Determined) indicates that while DSC is used to measure these values for derivatives, the specific data for different polymorphs of the parent compound requires further experimental investigation.
The application of DSC is not limited to small molecules. It is also an invaluable tool for the detailed thermodynamic characterization of macromolecules, such as proteins and lipids, and their interactions. iucr.org For instance, it can be used to study the phase transitions of phospholipids (B1166683) and the stability of protein formulations. iucr.org
Emerging Research Areas and Future Perspectives in 1,5,6,7 Tetrahydro 4h Indol 4 One Chemistry
Development of Novel Synthetic Pathways
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives is an active area of research, with a focus on developing more efficient, sustainable, and diverse methodologies. researchgate.net
Key Developments:
Multicomponent Reactions: One-pot synthesis strategies are being explored to construct the tetrahydroindolone core and introduce diversity in a single step. researchgate.net For instance, a one-pot synthesis using sulfamic acid under ball milling conditions has been reported as an efficient and environmentally friendly approach. researchgate.net
Green Chemistry Approaches: Researchers are increasingly employing green chemistry principles, such as using water as a solvent, employing heterogeneous catalysts like silica (B1680970) sodium carbonate, and utilizing ultrasound promotion to create more sustainable synthetic routes. researchgate.net These methods offer advantages like shorter reaction times, lower costs, and avoidance of hazardous materials. researchgate.net
Catalytic Systems: Novel catalytic systems are being investigated to facilitate the synthesis. This includes the use of Cp*Rh(III) catalysis for benzannulation and Mn(I) catalysis for alkenylation, expanding the toolkit for modifying the tetrahydroindolone scaffold. nih.gov
Flow Chemistry: The application of continuous flow chemistry presents an opportunity for the scalable and controlled synthesis of these compounds, which could be crucial for their translation into industrial applications.
A review of synthetic strategies highlights the importance of the Nenitzescu reaction, a classical method, as well as modern variations that allow for a wide range of substitutions on the core structure. mdpi.com
Exploration of New Biological Targets and Mechanisms of Action
While the anti-inflammatory and anticancer potential of tetrahydroindolone derivatives is established, current research is aimed at identifying novel biological targets and elucidating their precise mechanisms of action. chemimpex.comresearchgate.net
Emerging Biological Targets:
Human Neutrophil Elastase (HNE): Derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been identified as potent inhibitors of HNE, a serine protease implicated in inflammatory diseases. nih.gov This suggests that tetrahydroindolones could also be explored for similar activity.
Sirtuins: A library of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides has been screened against sirtuins 1-3, revealing potent and selective SIRT2 inhibitors. researchgate.net
SARS-CoV-2 Main Protease (3CLpro): Newly synthesized 1-aryl-5-(3-azidopropyl)indol-4-ones have shown potential as inhibitors of the SARS-CoV-2 main protease, as indicated by molecular docking studies. researchgate.net
Tyrosine Kinases: The development of targeted chemotherapeutic agents with high selectivity and low side effects is a major goal in cancer research. researchgate.net Given that many anticancer quinazolines target tyrosine kinases, and considering the structural similarities, tetrahydroindolones represent a promising scaffold for developing novel tyrosine kinase inhibitors. researchgate.net
Future research will likely focus on high-throughput screening of tetrahydroindolone libraries against a broader range of biological targets, including kinases, proteases, and GPCRs, to uncover new therapeutic opportunities.
Integration of Computational Design in Drug Discovery Initiatives
Computer-aided drug design (CADD) is becoming an indispensable tool in the development of novel therapeutics based on the this compound scaffold. beilstein-journals.orgfrontiersin.org
Applications of Computational Methods:
Virtual Screening: Computational methods enable the rapid screening of large virtual libraries of tetrahydroindolone derivatives to identify potential lead compounds with desirable activity against a specific biological target. beilstein-journals.org
Pharmacophore Modeling: This technique helps in identifying the key structural features of the tetrahydroindolone scaffold that are essential for its biological activity. frontiersin.org This information guides the rational design of more potent and selective analogs.
Molecular Docking: Docking studies are used to predict the binding mode and affinity of tetrahydroindolone derivatives to their target proteins. researchgate.net This provides insights into the structure-activity relationship and helps in optimizing the lead compounds.
ADMET Prediction: Computational tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. frontiersin.org
The integration of machine learning and artificial intelligence with these computational approaches is expected to further accelerate the discovery and optimization of tetrahydroindolone-based drug candidates. frontiersin.org
Advanced Materials and Optoelectronic Applications
The unique chemical structure of this compound, featuring both pyrrole (B145914) and ketone functionalities, makes it an attractive building block for the synthesis of complex polyheterocyclic structures with potential applications in materials science and optoelectronics. nih.govmdpi.com
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): Indole-derived compounds have been utilized in the design of materials for OLEDs due to their electron-rich nature and potential for electroluminescence. acs.org The tetrahydroindolone scaffold could be incorporated into novel emitters or host materials.
Nonlinear Optics: The unsaturated and electron-rich structure of indoles suggests that derivatives of tetrahydroindolone could exhibit nonlinear optical properties, making them candidates for applications in photonics and optical communications. acs.org
Solar Cells: Indole-based materials have been explored for use in solar cells. acs.org The functional versatility of the tetrahydroindolone core allows for tuning of its electronic properties, which could be beneficial for designing new materials for photovoltaic applications.
Fluorescent Probes: The indole (B1671886) moiety is a well-known fluorophore. Tetrahydroindolone derivatives could be developed as fluorescent probes for various analytical and bioimaging applications.
Research in this area will likely focus on the synthesis of novel polymers and conjugated materials incorporating the tetrahydroindolone unit and characterizing their photophysical and electronic properties.
Continuous Refinement of Analytical Methodologies
The accurate characterization of this compound and its derivatives is crucial for both synthetic chemistry and biological studies. nih.gov Continuous refinement of analytical techniques is essential for ensuring the purity, identity, and structural integrity of these compounds.
Key Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of tetrahydroindolone derivatives, including the determination of isomeric forms. nih.gov
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are vital for confirming the molecular weight and fragmentation patterns of these compounds. researchgate.netnih.gov
X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is invaluable for understanding structure-activity relationships and for computational modeling studies.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is routinely used for the purification and purity assessment of tetrahydroindolone derivatives.
Future efforts will likely involve the development of more sensitive and high-throughput analytical methods to support the increasing number of compounds being synthesized and screened.
Bioorthogonal Chemistry Applications of Tetrahydroindolone Scaffolds
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgnih.gov The unique reactivity of the this compound scaffold could potentially be harnessed for bioorthogonal applications.
Potential Bioorthogonal Strategies:
Click Chemistry: The tetrahydroindolone core could be functionalized with "click" handles, such as azides or alkynes, allowing for their conjugation to biomolecules or surfaces using copper-catalyzed or strain-promoted cycloaddition reactions. nih.govnih.gov
Probe Development: Tetrahydroindolone derivatives could be designed as chemical probes to tag and visualize specific biomolecules within a cellular context. nih.gov This would enable the study of their localization, trafficking, and interactions in living cells.
Drug Delivery: Bioorthogonal ligation strategies could be employed to attach tetrahydroindolone-based drugs to targeting moieties, such as antibodies, for site-specific drug delivery, potentially enhancing therapeutic efficacy and reducing off-target effects. youtube.com
The exploration of tetrahydroindolone scaffolds in bioorthogonal chemistry is a nascent but promising field that could lead to powerful new tools for chemical biology and medicine.
Q & A
Q. What are the standard synthetic routes for 1,5,6,7-tetrahydro-4H-indol-4-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via three multicomponent approaches:
- Condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines , yielding functionalized derivatives .
- Three-component reactions involving cyclic enaminoketones, arylglyoxals, and methylene-active compounds under microwave irradiation, enabling regioselective functionalization at position 7 of the indole ring .
- Ball-milling techniques using sulfamic acid as a recyclable catalyst (up to 5 cycles with <8.5% loss), achieving solvent-free, high-yield (98%) synthesis of derivatives like 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one . Yield optimization requires precise stoichiometric ratios, microwave irradiation (for accelerated kinetics), and catalyst loading (typically 20 mol% sulfamic acid).
Q. How is this compound characterized analytically, and what standards apply?
Key characterization methods include:
- NMR spectroscopy : Distinct ¹H and ¹³C signals for the tetrahydroindole scaffold (e.g., δ 1.10 ppm for methyl groups in 6,6-dimethyl derivatives) .
- Chromatography : HPLC or GC-MS for purity assessment, referenced against standards like CNS 1760-2000 (food additives) and HG/T 5276-2017 (industrial chemicals) .
- Elemental analysis : HRMS/ESI-TOF for molecular weight confirmation (e.g., [M+H]⁺ = 316.1702 for C₂₂H₂₂NO) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing:
- Antitumor agents : Psammopemmin A derivatives via C-H insertion reactions .
- Guanylate cyclase inhibitors : Tricyclic indole derivatives for cardiovascular research .
- 5-HT1A receptor agonists : Enantioselective synthesis of arylalkenyl indoles using rhodium carbenoids .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved when using different catalytic systems?
Discrepancies often arise from catalyst choice and reaction conditions:
- Homogeneous vs. heterogeneous catalysts : Sulfamic acid (heterogeneous) offers recyclability and higher stability compared to homogeneous acids like HCl, but may require longer reaction times .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (e.g., 60 min for 85% yield) but demands precise temperature control to avoid side products . Systematic optimization via Design of Experiments (DoE) is recommended to balance variables like catalyst loading, solvent, and energy input.
Q. What strategies enable regioselective functionalization of the tetrahydroindole scaffold?
Advanced methods include:
- Domino reactions : L-Proline-catalyzed asymmetric aldol reactions in water (60°C) for enantioselective C-C bond formation .
- Pd-catalyzed C-H functionalization : Intramolecular cyclization of (halobenzyl)pyrroles to access condensed pyrroloindoles .
- α-Iodination : Using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to introduce iodine at the α-position for further cross-coupling .
Q. How can computational methods aid in predicting the biological activity of tetrahydroindole derivatives?
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups at position 7) with activity against targets like dihydroorotate dehydrogenase (DHODH) .
- Docking studies : Simulate interactions with guanylate cyclase or 5-HT1A receptors to prioritize derivatives for synthesis .
- ROS generation prediction : Evaluate electron-donating substituents (e.g., arylalkenyl groups) for enhancing oxidative stress in cancer cells .
Q. What green chemistry principles apply to the synthesis of this compound?
- Solvent-free ball-milling : Eliminates toxic solvents, achieving 98% yield with minimal waste .
- Water as a solvent : L-Proline-catalyzed domino reactions in aqueous media reduce environmental impact .
- Catalyst recyclability : Sulfamic acid retains efficacy over multiple cycles, reducing costs and hazardous waste .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
